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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal early research and synthetic methodologies

of Dr. Alexander "Sasha" Shulgin, a pioneering figure in the field of psychoactive compounds.

This document provides a detailed overview of his work on phenethylamines and tryptamines,

focusing on the core requirements of quantitative data presentation, detailed experimental

protocols, and the visualization of relevant biological pathways.

Introduction
Alexander Shulgin's meticulous and self-experimental approach to psychopharmacology has

left an indelible mark on the scientific community. His two major works, PiHKAL

(Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and

Loved), co-authored with his wife Ann Shulgin, serve as the primary sources for the wealth of

information he generated.[1][2] These books are unique in their combination of

autobiographical narrative and detailed laboratory instruction.[3][4] Shulgin's work was

characterized by the systematic synthesis of novel compounds and the qualitative and

quantitative evaluation of their effects, often on himself and a small group of fellow researchers.

[5][6] This guide aims to distill the technical aspects of his early research for a scientific

audience.
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A cornerstone of Shulgin's research methodology was the development of a simple yet

effective scale for quantifying the subjective effects of psychoactive substances. The Shulgin

Rating Scale provides a framework for reporting the intensity of an experience at a given

dosage and time.[7][8]

Rating Description

MINUS (-) No effects observed.

PLUS/MINUS (±)

A threshold level of effect, suggesting the

substance is active. If a higher dose produces a

greater response, the ± was valid.

PLUS ONE (+)

The substance is certainly active. The

chronology of effects can be determined, but the

nature of the effects is not yet apparent.

PLUS TWO (++)

Both the chronology and the nature of the

substance's action are unmistakably apparent.

The user can still choose to direct their attention

away from the effects.

PLUS THREE (+++)

The effects of the substance are profound, and

ignoring them is no longer an option. The user is

fully engaged in the experience.

PLUS FOUR (++++)

A rare, transcendent, or "peak" experience that

is not necessarily dose-dependent and may not

be repeatable.

This scale, detailed in PiHKAL, allowed for a systematic, albeit subjective, comparison of the

potency and nature of the vast number of compounds Shulgin synthesized.[9][10]

Quantitative Data of Selected Phenethylamines and
Tryptamines
The following tables summarize the quantitative data for a selection of notable

phenethylamines and tryptamines synthesized and bioassayed by Alexander Shulgin. The data

is primarily extracted from PiHKAL and TiHKAL.
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Phenethylamines
Compound Chemical Name

Dosage Range
(mg)

Duration (hours)

2C-B
2,5-Dimethoxy-4-

bromophenethylamine
12 - 24 4 - 8

2C-E
2,5-Dimethoxy-4-

ethylphenethylamine
10 - 25 8 - 12

2C-I
2,5-Dimethoxy-4-

iodophenethylamine
14 - 22 6 - 10

2C-T-2

2,5-Dimethoxy-4-

ethylthiophenethylami

ne

12 - 25 6 - 8

2C-T-7

2,5-Dimethoxy-4-(n)-

propylthiophenethyla

mine

10 - 30 8 - 15

DOM (STP)
2,5-Dimethoxy-4-

methylamphetamine
3 - 10 14 - 20

MDA

3,4-

Methylenedioxyamphe

tamine

80 - 160 8 - 12

MDMA

3,4-

Methylenedioxymetha

mphetamine

80 - 160 4 - 6

MDE
3,4-Methylenedioxy-

N-ethylamphetamine
100 - 200 3 - 5

Mescaline

3,4,5-

Trimethoxyphenethyla

mine

200 - 400 10 - 12

Tryptamines
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Compound Chemical Name
Dosage Range
(mg)

Duration (hours)

DMT
N,N-

Dimethyltryptamine
60 - 100 (smoked) < 1

DET N,N-Diethyltryptamine 50 - 100 (IM) 2 - 4

DPT
N,N-

Dipropyltryptamine
100 - 250 (oral) 2 - 4

DiPT
N,N-

Diisopropyltryptamine
25 - 75 (oral) 4 - 6

5-MeO-DMT
5-Methoxy-N,N-

dimethyltryptamine
5 - 20 (smoked) < 1

4-HO-DMT (Psilocin)
4-Hydroxy-N,N-

dimethyltryptamine
6 - 20 4 - 6

4-HO-MET
4-Hydroxy-N-ethyl-N-

methyltryptamine
10 - 20 4 - 6

4-HO-MiPT
4-Hydroxy-N-methyl-

N-isopropyltryptamine
12 - 20 4 - 6

α-MT α-Methyltryptamine 15 - 30 12 - 18

Experimental Protocols: Selected Syntheses
The following are detailed methodologies for the synthesis of key compounds as described by

Alexander Shulgin in PiHKAL and TiHKAL.

Synthesis of 2C-B (2,5-Dimethoxy-4-
bromophenethylamine)
The synthesis of 2C-B from 2,5-dimethoxybenzaldehyde is a multi-step process.

Preparation of 2,5-Dimethoxy-β-nitrostyrene: A solution of 2,5-dimethoxybenzaldehyde in

nitromethane is treated with anhydrous ammonium acetate and heated. The excess
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nitromethane is removed under vacuum, and the resulting crude nitrostyrene is purified by

grinding under isopropanol and filtering.

Reduction to 2,5-Dimethoxyphenethylamine (2C-H): The purified nitrostyrene is dissolved in

anhydrous tetrahydrofuran (THF) and added to a stirred suspension of lithium aluminum

hydride (LAH) in THF under an inert atmosphere. The mixture is refluxed, and after cooling,

the excess hydride is destroyed. The inorganic salts are filtered off, and the filtrate is worked

up to yield 2C-H as an oil, which is then distilled.

Bromination to 2C-B: A solution of 2C-H in glacial acetic acid is treated with a solution of

elemental bromine in glacial acetic acid. The resulting hydrobromide salt is collected and can

be converted to the free base by dissolving in water, making the solution basic, and

extracting with a solvent such as methylene chloride. The free base can then be distilled and

converted to the desired salt, such as the hydrochloride.

Synthesis of DOM (2,5-Dimethoxy-4-
methylamphetamine)
The synthesis of DOM can be achieved from 2,5-dimethoxy-4-methylbenzaldehyde.

Preparation of 1-(2,5-Dimethoxy-4-methylphenyl)-2-nitropropene: A mixture of 2,5-

dimethoxy-4-methylbenzaldehyde, nitroethane, and anhydrous ammonium acetate in glacial

acetic acid is heated. Upon cooling, the product crystallizes and is collected by filtration.

Reduction to DOM: The nitropropene derivative is reduced to the corresponding amine using

a reducing agent such as lithium aluminum hydride (LAH) in an appropriate solvent like

diethyl ether or tetrahydrofuran (THF). The reaction mixture is typically refluxed, and after

workup to remove excess reducing agent and inorganic salts, the resulting amine (DOM) is

extracted and purified, often by distillation and conversion to a salt form for stability and ease

of handling.

Synthesis of DMT (N,N-Dimethyltryptamine)
Shulgin describes several methods for the synthesis of DMT in TiHKAL. One common method

starts from indole.
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Formation of Indol-3-ylglyoxyl Chloride: A solution of indole in anhydrous diethyl ether is

treated with oxalyl chloride, resulting in the precipitation of indol-3-ylglyoxyl chloride as a

yellow solid.

Amidation to Indol-3-yl N,N-dimethylglyoxylamide: The crude indol-3-ylglyoxyl chloride is

added to an excess of aqueous dimethylamine. The resulting amide is then extracted and

purified.

Reduction to DMT: A solution of the indol-3-yl N,N-dimethylglyoxylamide in anhydrous THF is

slowly added to a refluxing solution of lithium aluminum hydride (LAH) in THF under an inert

atmosphere. After an extended reflux period, the reaction is cooled, and the excess hydride

is quenched. Following workup and extraction, the crude DMT is purified, for example, by

distillation or conversion to a salt and recrystallization.

Signaling Pathways
Many of the psychoactive compounds synthesized by Shulgin, particularly the phenethylamines

and tryptamines, are known to exert their effects primarily through interaction with serotonin

receptors, with the 5-HT2A receptor being a key target.[11][12] Activation of the 5-HT2A

receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling

events.[13]

5-HT2A Receptor Activation and Gq/11 Signaling
The 5-HT2A receptor is primarily coupled to the Gq/11 family of G proteins.[14][15][16] Upon

agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC).

[17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the

cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of

intracellular calcium stores. DAG remains in the cell membrane and, along with the increased

intracellular calcium, activates protein kinase C (PKC). These events lead to a wide range of

downstream cellular responses.
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Caption: Gq/11 protein-coupled signaling pathway activated by a 5-HT2A receptor agonist.

β-Arrestin Signaling Pathway
In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal

through β-arrestin pathways.[18][19] Upon agonist binding and subsequent phosphorylation of

the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the

receptor. This binding sterically hinders further G protein coupling, leading to desensitization of

the G protein signal. However, β-arrestins also act as scaffold proteins, recruiting various

signaling molecules, such as components of the mitogen-activated protein kinase (MAPK)

cascade (e.g., ERK1/2), thereby initiating a distinct wave of cellular signaling.[20][21][22]
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Caption: β-Arrestin mediated signaling and receptor regulation following 5-HT2A receptor

activation.

Conclusion
The early research of Alexander Shulgin laid a crucial foundation for the modern understanding

of psychoactive phenethylamines and tryptamines. His systematic approach to synthesis and

self-bioassay, documented in his seminal works, provided a wealth of data that continues to be

of significant value to researchers in chemistry, pharmacology, and drug development. This

guide has provided a technical summary of his methodologies, quantitative findings, and the

relevant biological pathways, offering a valuable resource for scientists seeking to build upon

his pioneering work. It is important to note that the synthesis and possession of many of these

compounds are subject to legal restrictions, and this guide is intended for informational and

research purposes only, within the bounds of the law.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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